molecular formula C19H21FN2O B12720187 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine CAS No. 83823-55-6

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine

Cat. No.: B12720187
CAS No.: 83823-55-6
M. Wt: 312.4 g/mol
InChI Key: FCHSCTPHZXIDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine typically involves the following steps:

    Formation of the benzopyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydro-2H-1-benzopyran-3-yl)piperazine: Lacks the fluorine atom on the phenyl ring.

    4-(4-Fluorophenyl)piperazine: Lacks the benzopyran moiety.

    1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine: Lacks the fluorine atom on the phenyl ring.

Uniqueness

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both the benzopyran and fluorophenyl moieties, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

83823-55-6

Molecular Formula

C19H21FN2O

Molecular Weight

312.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C19H21FN2O/c20-16-5-7-17(8-6-16)21-9-11-22(12-10-21)18-13-15-3-1-2-4-19(15)23-14-18/h1-8,18H,9-14H2

InChI Key

FCHSCTPHZXIDKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3OC2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.